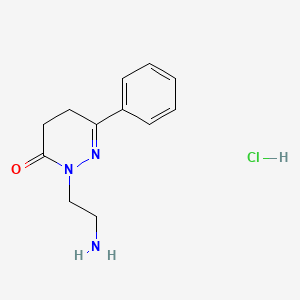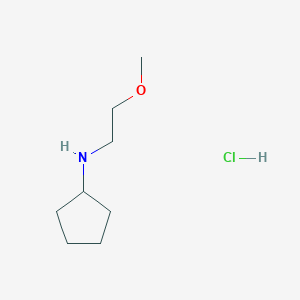![molecular formula C11H14ClN5O B1373731 2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride CAS No. 1269151-47-4](/img/structure/B1373731.png)
2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride
Overview
Description
“2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride” is a chemical compound with the CAS Number: 1269151-47-4 . It has a molecular weight of 267.72 . The IUPAC name for this compound is 2-[5-(2-piperidinyl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13N5O.ClH/c1-2-5-12-8(4-1)11-15-10(16-17-11)9-13-6-3-7-14-9;/h3,6-8,12H,1-2,4-5H2;1H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound has a molecular weight of 267.72 . Unfortunately, other specific physical and chemical properties were not found in the search results.Scientific Research Applications
Antimicrobial Activity
2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride and its derivatives have been found to exhibit significant antimicrobial activity. Research has focused on the synthesis of these compounds and their structure-activity relationship to understand their antimicrobial effects (Krolenko et al., 2016).
Water Solubility and Adenosine Receptor Antagonism
Studies have explored the functionalization of similar compounds to improve water solubility and biological activity. These modifications have led to the discovery of derivatives that act as adenosine receptor antagonists, with potential therapeutic applications (Baraldi et al., 2012).
Antitumor Activity
Research has also delved into the antitumor properties of 1,2,4-oxadiazole derivatives, including those related to this compound. These studies focus on the design, synthesis, and evaluation of their potential in cancer treatment (Maftei et al., 2016).
Chemical Stability and Reactivity
Research has been conducted to understand the chemical stability and reactivity of these compounds, particularly under different conditions like exposure to water and hydrochloric acid. This knowledge is crucial for their application in various fields, including pharmaceuticals (Kayukova et al., 2018).
Corrosion Inhibition
Studies on the application of piperidine derivatives in corrosion inhibition have shown promising results. These compounds, including those structurally related to this compound, have been evaluated for their effectiveness in protecting metals like iron from corrosion (Kaya et al., 2016).
Local Anesthetic Activity
The potential of certain derivatives as local anesthetics has been investigated. These studies have identified compounds with higher activity than some existing drugs, indicating potential applications in medical anesthesia (Kayukova et al., 2011).
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, research in this area is likely to continue and expand in the future.
Properties
IUPAC Name |
5-piperidin-2-yl-3-pyrimidin-2-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O.ClH/c1-2-5-12-8(4-1)11-15-10(16-17-11)9-13-6-3-7-14-9;/h3,6-8,12H,1-2,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROGLFBTABXCBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC(=NO2)C3=NC=CC=N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2,2-trifluoroethyl N-{3-[(2-oxo-1,2-dihydropyrimidin-1-yl)methyl]phenyl}carbamate](/img/structure/B1373650.png)


![6-[Methyl(2-methylpropyl)amino]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1373653.png)



![Ethyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate](/img/structure/B1373663.png)
![2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile hydrochloride](/img/structure/B1373664.png)


![2-[5-Methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B1373670.png)

